2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine
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Overview
Description
2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine is a heterocyclic compound that contains a thiazine ring fused with a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine typically involves the reaction of 4-chloroaniline with a thioamide under specific conditions. One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A related compound with a similar thiazine ring structure but different substituents.
Indole: Another heterocyclic compound with diverse biological activities.
Quinazoline: A nitrogen-containing heterocycle with significant medicinal applications.
Uniqueness
2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of a chlorophenyl group and a thiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
830356-07-5 |
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Molecular Formula |
C10H10ClNS |
Molecular Weight |
211.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C10H10ClNS/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2 |
InChI Key |
DYEFDBFRGRHGND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(SC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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